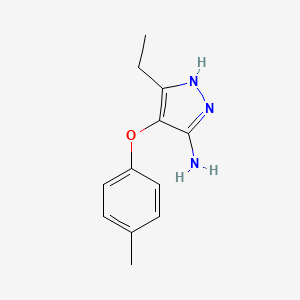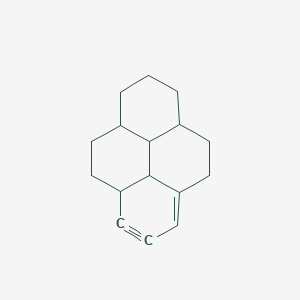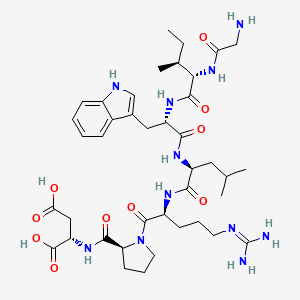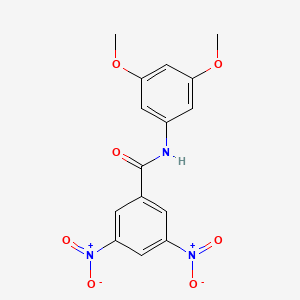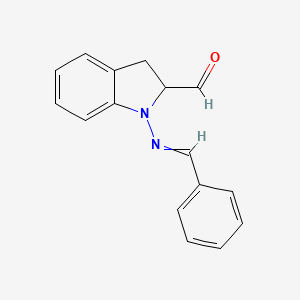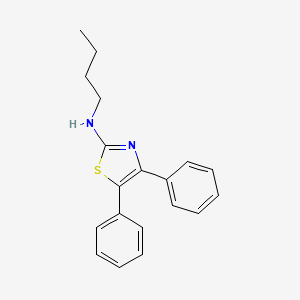![molecular formula C16H25O4P B14279413 Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate CAS No. 128894-13-3](/img/structure/B14279413.png)
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl and phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aldehyde or ketone under basic conditions. One common method is the Pudovik reaction, where diethyl phosphite reacts with an aldehyde in the presence of a base to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl [(hydroxy)(phenyl)methyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Dibenzyl [(hydroxy)(phenyl)methyl]phosphonate: Contains benzyl groups instead of ethyl groups.
Uniqueness
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is unique due to the presence of the cyclopentyl moiety, which can influence its chemical reactivity and biological activity. The combination of the cyclopentyl and phenyl groups with the phosphonate functionality provides distinct properties compared to other similar compounds.
Properties
CAS No. |
128894-13-3 |
|---|---|
Molecular Formula |
C16H25O4P |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl(phenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C16H25O4P/c1-3-19-21(18,20-4-2)15(14-10-6-5-7-11-14)16(17)12-8-9-13-16/h5-7,10-11,15,17H,3-4,8-9,12-13H2,1-2H3 |
InChI Key |
IKPRPQWENAUAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)C2(CCCC2)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
